5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione 5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Brand Name: Vulcanchem
CAS No.: 810629-01-7
VCID: VC4205892
InChI: InChI=1S/C21H22ClN3O3/c1-21(2)9-13-16(14(26)10-21)15(11-5-7-12(22)8-6-11)17-18(23-13)24(3)20(28)25(4)19(17)27/h5-8,15,23H,9-10H2,1-4H3
SMILES: CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)Cl)C(=O)C1)C
Molecular Formula: C21H22ClN3O3
Molecular Weight: 399.88

5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

CAS No.: 810629-01-7

Cat. No.: VC4205892

Molecular Formula: C21H22ClN3O3

Molecular Weight: 399.88

* For research use only. Not for human or veterinary use.

5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione - 810629-01-7

Specification

CAS No. 810629-01-7
Molecular Formula C21H22ClN3O3
Molecular Weight 399.88
IUPAC Name 5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Standard InChI InChI=1S/C21H22ClN3O3/c1-21(2)9-13-16(14(26)10-21)15(11-5-7-12(22)8-6-11)17-18(23-13)24(3)20(28)25(4)19(17)27/h5-8,15,23H,9-10H2,1-4H3
Standard InChI Key SUYKAFVQYLGAMV-UHFFFAOYSA-N
SMILES CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)Cl)C(=O)C1)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a pyrimido[4,5-b]quinoline backbone fused with a tetrahydropyrimidine ring system. Key structural elements include:

  • A 4-chlorophenyl group at position 5, contributing to hydrophobic interactions in biological systems .

  • Tetramethyl substitutions at positions 1, 3, 8, and 8, enhancing steric stability.

  • Three ketone groups (trione) at positions 2, 4, and 6, enabling hydrogen bonding and redox activity .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₂₂ClN₃O₃
Molecular Weight399.88 g/mol
IUPAC Name5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
SMILESCC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)Cl)C(=O)C1)C
SolubilityNot fully characterized

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the regioisomeric purity of the compound. The chlorophenyl proton signals appear as a doublet in the aromatic region (δ 7.2–7.3 ppm), while methyl groups resonate as singlets between δ 1.2–1.5 ppm . High-resolution MS exhibits a molecular ion peak at m/z 399.88, consistent with the molecular formula.

Synthetic Methodologies

Conventional Multicomponent Reactions (MCRs)

The compound is synthesized via a Mannich-type cyclocondensation involving:

  • 6-Amino-1,3-dimethyluracil as the pyrimidine precursor.

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione) for ring formation.

  • 4-Chlorobenzaldehyde as the aryl aldehyde component .

Reaction conditions typically involve refluxing in acetic acid or ethanol, yielding the product in 65–80% efficiency after recrystallization .

Table 2: Optimization of Synthetic Conditions

CatalystSolventTemperature (°C)Yield (%)
Trityl chloride (TrCl)CHCl₃6078
Nano-Fe₃O₄@SiO₂Solvent-free8082
Ultrasound irradiationEthanol5085

Green Chemistry Approaches

Recent advances emphasize eco-friendly protocols:

  • Ultrasound-assisted synthesis reduces reaction time from 6 hours to 40 minutes while improving yields to 85% .

  • Magnetic graphene oxide catalysts (e.g., GO/Fe₃O₄@PTRMS@BDSA@SO₃H) enable solvent-free conditions and facile catalyst recovery .

Biological Activities and Mechanisms

Table 3: Cytotoxicity Profile (NCI-60 Panel)

Cell LineGI₅₀ (µM)Selectivity Index
MCF-7 (Breast)521.8
MDA-MB-435 (Melanoma)372.3
K-562 (Leukemia)451.5

Structure-Activity Relationships (SAR)

  • Chlorophenyl group: Enhances DNA intercalation and topoisomerase inhibition .

  • Methyl substitutions: Improve metabolic stability by reducing CYP450-mediated oxidation .

  • Trione moiety: Facilitates redox cycling and ROS generation in cancer cells .

Pharmacokinetic and Toxicity Considerations

Limited data exist for the specific compound, but related pyrimidoquinolines show:

  • Oral bioavailability: 20–30% in rodent models due to first-pass metabolism .

  • Hepatotoxicity: Elevated ALT/AST at doses >100 mg/kg in rats .

  • CNS penetration: Low (brain/plasma ratio = 0.1) owing to P-glycoprotein efflux .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with Bcl-2/Mcl-1 using cryo-EM and molecular dynamics simulations .

  • Prodrug Development: Mask trione groups to enhance solubility and reduce off-target effects .

  • Combination Therapies: Evaluate synergy with PARP inhibitors or immune checkpoint blockers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator